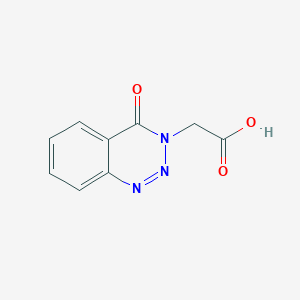

4-Ketobenztriazine-CH2COOH

Description

Properties

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-8(14)5-12-9(15)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFIHLPNCSLCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403878 | |

| Record name | (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97609-01-3 | |

| Record name | (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Ketobenztriazine-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of (4-oxo-3,4-dihydrobenzo[d][1][2][3]triazin-3-yl)acetic acid, commonly referred to as 4-Ketobenztriazine-CH2COOH. This compound serves as a valuable hapten in immunology and drug development, possessing a carboxylic acid group suitable for conjugation to carrier proteins for antigen design.[4][5] This document outlines a feasible synthetic pathway and the expected analytical characterization of the final compound.

Synthesis Methodology

The synthesis of 4-Ketobenztriazine-CH2COOH can be achieved through a two-step process commencing with the N-alkylation of 3H-benzo[d][1][2][3]triazin-4-one, followed by the hydrolysis of the resulting ester.

Step 1: N-Alkylation of 3H-benzo[d][1][2][3]triazin-4-one

The initial step involves the reaction of 3H-benzo[d][1][2][3]triazin-4-one with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a suitable base to yield ethyl (4-oxo-3,4-dihydrobenzo[d][1][2][3]triazin-3-yl)acetate.

Experimental Protocol:

-

Reaction Setup: To a solution of 3H-benzo[d][1][2][3]triazin-4-one (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. Subsequently, add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to 60-70 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl (4-oxo-3,4-dihydrobenzo[d][1][2][3]triazin-3-yl)acetate

The second step is the saponification of the ethyl ester to the desired carboxylic acid. A similar hydrolysis procedure has been documented for related heterocyclic acetic acid derivatives.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified ethyl (4-oxo-3,4-dihydrobenzo[d][1][2][3]triazin-3-yl)acetate (1 equivalent) in a mixture of ethanol and water.

-

Base Addition: Add a solution of potassium hydroxide (2 equivalents) in water to the reaction mixture.

-

Reaction Progression: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Acidification: After the reaction is complete, pour the mixture into water and acidify to a pH of approximately 2-3 with a dilute solution of hydrochloric acid (e.g., 4 M HCl).

-

Isolation: The resulting precipitate, 4-Ketobenztriazine-CH2COOH, is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.

Characterization of 4-Ketobenztriazine-CH2COOH

The structural confirmation of the synthesized 4-Ketobenztriazine-CH2COOH is performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇N₃O₃ |

| Molecular Weight | 205.17 g/mol |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-Ketobenztriazine-CH2COOH based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~8.3 | Doublet | 1H | Aromatic-H |

| ~7.8-8.0 | Multiplet | 2H | Aromatic-H |

| ~7.6 | Triplet | 1H | Aromatic-H |

| ~5.1 | Singlet | 2H | -CH₂- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | -COOH |

| ~159.0 | C=O (triazinone) |

| ~145.0 | Aromatic Quaternary C |

| ~135.0 | Aromatic CH |

| ~130.0 | Aromatic CH |

| ~128.0 | Aromatic Quaternary C |

| ~125.0 | Aromatic CH |

| ~115.0 | Aromatic CH |

| ~48.0 | -CH₂- |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1680 | C=O stretch (amide in triazinone ring) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 205.04 | [M]⁺ (Molecular Ion) |

| 160.04 | [M - COOH]⁺ |

| 132.04 | [M - COOH - N₂]⁺ |

Visualizations

Synthetic Workflow

References

- 1. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

A Technical Guide to the Physicochemical Properties of Novel Benztriazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical physicochemical properties of novel benztriazine derivatives, a class of heterocyclic compounds of significant interest in modern drug discovery. Understanding these properties is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME), ultimately influencing the therapeutic efficacy and safety of potential drug candidates. This document provides a summary of key quantitative data, detailed experimental protocols for their measurement, and a visualization of a relevant biological pathway influenced by this compound class.

Core Physicochemical Data of Benztriazine Analogues

| Compound ID | Substituent (R1) | Substituent (R2) | Substituent (R3) | CLogP | pIC50 | Ligand Lipophilic Efficiency (LLE) |

| 1 | Phenyl | Methyl | H | 3.1 | 6.5 | 3.4 |

| 2 | 4-Chlorophenyl | Methyl | H | 3.8 | 7.2 | 3.4 |

| 3 | 4-Methoxyphenyl | Methyl | H | 2.8 | 6.8 | 4.0 |

| 4 | Pyridin-4-yl | Methyl | H | 1.9 | 6.2 | 4.3 |

| 5 | Phenyl | Ethyl | H | 3.5 | 6.7 | 3.2 |

| 6 | Phenyl | Methyl | Cl | 3.6 | 7.0 | 3.4 |

| 7 | Phenyl | Methyl | OCH3 | 2.9 | 6.6 | 3.7 |

| 8 | Thiophen-2-yl | Methyl | H | 2.7 | 6.4 | 3.7 |

Note: CLogP is the calculated logarithm of the partition coefficient for n-octanol/water. pIC50 is the negative log of the half-maximal inhibitory concentration. Ligand Lipophilic Efficiency (LLE) is calculated as pIC50 - CLogP. Data is representative of 1,2,4-triazine derivatives and is intended to illustrate typical property ranges.[1]

Signaling Pathway Modulation by Benztriazine Derivatives

Derivatives of the triazine and benztriazine core have been identified as potent inhibitors of various protein kinases, making them attractive candidates for targeted cancer therapy. One of the most critical pathways in oncology is the EGFR/PI3K/AKT/mTOR signaling cascade, which regulates cell proliferation, survival, and growth. Certain novel triazine derivatives have been shown to target components of this pathway, leading to downstream inhibition of tumor progression.[2]

References

- 1. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid, the following data tables are based on established principles of spectroscopic theory and data from analogous structures. These predictions serve as a robust guide for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -CH₂- | 4.8 - 5.2 | -CH₂- | 45 - 55 |

| Aromatic H | 7.5 - 8.5 | Aromatic CH | 120 - 140 |

| -COOH | 10 - 13 | Aromatic C (quaternary) | 130 - 150 |

| C=O (amide) | 160 - 170 | ||

| C=O (acid) | 170 - 180 |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide/Ketone) | Stretching | 1680 - 1720 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| N=N | Stretching | 1400 - 1500 |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 205 | [M]⁺ (Molecular Ion) |

| 160 | [M - COOH]⁺ |

| 146 | [M - CH₂COOH]⁺ |

| 118 | [C₇H₄N₂]⁺ |

| 90 | [C₆H₄N]⁺ |

| 76 | [C₆H₄]⁺ |

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay (e.g., 1-5 seconds), and spectral width.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet press.

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization method.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are suitable for polar molecules like carboxylic acids.

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

-

To obtain fragmentation data for structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

General Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

Key Functional Groups and Spectroscopic Correlation

Caption: Correlation of functional groups to spectroscopic signals.

An In-depth Technical Guide to the Quantum Yield and Photo-activation Wavelength of Ketobenztriazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of ketobenztriazine compounds, focusing on their quantum yield and photo-activation wavelength. These parameters are critical for the application of ketobenztriazines as phototriggers in drug delivery, materials science, and other light-sensitive applications.

Quantitative Data on Photophysical Properties

| Compound Class | Specific Compound/Derivative | Photo-activation Wavelength (nm) | Uncaging Quantum Yield (Φu) | Solvent/Conditions |

| Benzotriazin-4(3H)-ones | Substituted aryl and alkyl derivatives | 420 | Not specified | Methanol/Dichloromethane |

| Antiaromatic Photocage | Thio- and nitrogen-functionalized cyclic system | 365 | 0.28 | Not specified |

| Antiaromatic Photocage | Serotonin conjugate | 405 | 0.049 | Buffer |

| Vinyl-pyridinium PPG | Prenyl-substituted coumarin | 530 (green light) | 0.015 | DMSO/Water |

| BODIPY-based oxime esters | Valproic acid conjugate | 660 | Not specified | Methanol/Water |

Experimental Protocols

Accurate determination of the quantum yield and photo-activation wavelength is essential for the characterization of ketobenztriazine compounds. The following sections detail the methodologies for these key experiments.

Determination of Photo-activation Wavelength

The photo-activation wavelength is typically determined by irradiating a solution of the ketobenztriazine compound with a tunable light source and monitoring the photoreaction.

Methodology:

-

Sample Preparation: A solution of the ketobenztriazine compound is prepared in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) in a quartz cuvette. The concentration should be adjusted to have a sufficient absorbance at the expected activation wavelengths.

-

Irradiation: The sample is irradiated using a monochromator-equipped lamp source (e.g., a xenon arc lamp) or a tunable laser. The wavelength is varied across a spectral range of interest (e.g., 300-500 nm).

-

Monitoring: The progress of the photoreaction at each wavelength is monitored using UV-Vis absorption spectroscopy. A decrease in the absorbance of the starting material and the appearance of new absorption bands corresponding to the photoproducts indicate photo-activation.

-

Data Analysis: The rate of the photoreaction (e.g., the initial rate of disappearance of the starting material) is plotted against the irradiation wavelength. The resulting plot represents the action spectrum, and the peak of this spectrum corresponds to the optimal photo-activation wavelength.

Determination of Uncaging Quantum Yield

The uncaging quantum yield (Φu) is determined by comparing the rate of photoreaction of the ketobenztriazine compound to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.

Methodology:

-

Actinometry: A chemical actinometer, such as potassium ferrioxalate or o-nitrobenzaldehyde, is irradiated at the determined photo-activation wavelength. The change in absorbance of the actinometer is measured to determine the photon flux of the light source.[1]

-

Sample Photolysis: A solution of the ketobenztriazine compound is irradiated under the same conditions (light source, wavelength, geometry) as the actinometer.

-

Reaction Monitoring: The progress of the photoreaction is monitored over time by a suitable analytical technique, such as HPLC or UV-Vis spectroscopy, to determine the number of molecules of the photoproduct formed or the starting material consumed.

-

Quantum Yield Calculation: The uncaging quantum yield is calculated using the following formula:

Φu = (moles of product formed) / (moles of photons absorbed)

The moles of photons absorbed are determined from the actinometry experiment.

References

An In-depth Technical Guide to the Mechanism of Action of Benztriazine-Based Chemical Probes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benztriazine-based chemical probes are emerging as valuable tools in chemical biology and drug discovery for the covalent modification and characterization of protein targets. This guide elucidates the core mechanism of action, focusing on the widely utilized dichlorotriazine warhead, which engages in a nucleophilic aromatic substitution reaction with protein nucleophiles, primarily lysine residues. This covalent and irreversible interaction enables robust target identification, validation, and the study of protein dynamics within complex biological systems. This document provides a comprehensive overview of the underlying chemistry, data on related compounds, detailed experimental protocols for probe synthesis and application, and visual workflows to guide researchers in the effective use of these powerful chemical tools.

Core Mechanism of Action: Covalent Modification

The primary mechanism of action for benztriazine-based chemical probes, particularly those functionalized with one or more chlorine atoms (e.g., dichlorotriazines), is covalent modification of nucleophilic amino acid residues on target proteins. The most common reactive moiety is the 1,3,5-triazine ring substituted with two chlorine atoms, which serve as excellent leaving groups.

The process is a nucleophilic aromatic substitution (SNAr) reaction. Under physiological or slightly alkaline conditions, the unprotonated ε-amino group of a lysine residue acts as a potent nucleophile.[1] This nucleophile attacks one of the electron-deficient carbon atoms on the dichlorotriazine ring, displacing a chloride ion and forming a stable, covalent bond between the probe and the protein.

The reaction is proximity-driven; the non-covalent binding of the probe's recognition element to the target protein's binding pocket increases the effective molarity of the reactive warhead near nucleophilic residues, leading to a high degree of specificity. While lysine is a primary target due to its surface exposure and nucleophilicity, other residues with nucleophilic side chains, such as histidine and tyrosine, may also be targeted depending on their pKa in the local microenvironment and their proximity to the bound probe.[1]

References

Exploring the Reactivity of 4-Ketobenztriazine Towards Amino Acid Residues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted reactivity of 4-Ketobenztriazine (also known as 1,2,3-benzotriazin-4(3H)-one) with key amino acid residues. Due to a lack of extensive direct studies on this specific molecule, this guide leverages data from closely related analogues and established principles of organic chemistry to provide a foundational understanding for researchers in drug development and chemical biology. The information presented herein is intended to serve as a starting point for further empirical investigation.

Introduction to 4-Ketobenztriazine

4-Ketobenztriazine is a heterocyclic compound belonging to the benzotriazine family. Its structure, featuring an electron-deficient triazine ring fused to a benzene ring, suggests a potential for reactivity with nucleophiles. This inherent electrophilicity makes it a candidate for investigation as a covalent modifier of proteins, a strategy of increasing interest in drug discovery for achieving high potency and prolonged duration of action. The primary amino acid residues of interest for covalent modification are those with nucleophilic side chains, notably cysteine, lysine, and histidine.

Predicted Reactivity with Amino Acid Residues

The reactivity of 4-Ketobenztriazine is anticipated to be centered on the triazine ring system, which can undergo nucleophilic attack. The primary sites of interest on amino acid residues are the thiol group of cysteine, the primary amine of the lysine side chain, and the imidazole ring of histidine.

Reaction with Cysteine

The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form. Based on the reactivity of analogous heterocyclic compounds, 4-Ketobenztriazine is expected to react with cysteine via a nucleophilic aromatic substitution-type mechanism.

Proposed Reaction Mechanism with Cysteine:

Caption: Proposed mechanism for the reaction of 4-Ketobenztriazine with a cysteine residue.

Reaction with Lysine

The ε-amino group of the lysine side chain is a primary amine and a good nucleophile, particularly in its unprotonated state at physiological or slightly basic pH. The use of 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters in peptide synthesis confirms the reactivity of the 4-oxo-benzotriazine core with amino groups[1].

Proposed Reaction Mechanism with Lysine:

Caption: Proposed mechanism for the reaction of 4-Ketobenztriazine with a lysine residue.

Reaction with Histidine

The imidazole ring of histidine contains two nitrogen atoms, with the Nτ atom being the more nucleophilic. While less nucleophilic than the thiolate of cysteine or the unprotonated amine of lysine, the imidazole side chain of histidine can act as a nucleophile, particularly in a favorable microenvironment within a protein's active site.

Quantitative Reactivity Data (Based on Analogous Systems)

| Nucleophile | pKa | Second-Order Rate Constant (k2, M-1s-1) at pH 7.5, 37°C |

| Cysteine | 8.3 | 0.040 ± 0.001 |

| Glutathione | 8.8 | 0.099 ± 0.001 |

| 2-Mercaptoethanol | 9.6 | 2.0 ± 0.02 |

| Dithiothreitol | 9.2, 10.1 | 1.33 ± 0.02 |

Data from a study on oltipraz, a dithiole-3-thione, as an analogue for thiol reactivity[2].

Experimental Protocols

The following are generalized protocols for investigating the reactivity of 4-Ketobenztriazine with amino acid residues and proteins. These protocols are based on standard methods for protein modification and should be optimized for the specific application.

General Workflow for Reactivity Screening

Caption: General workflow for screening the reactivity of 4-Ketobenztriazine with amino acids.

Protocol for Reaction with N-acetylcysteine

Objective: To determine the reactivity of 4-Ketobenztriazine with a cysteine mimic.

Materials:

-

4-Ketobenztriazine

-

N-acetylcysteine

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Organic solvent (e.g., DMSO or DMF) for stock solution

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of 4-Ketobenztriazine in DMSO.

-

Prepare a 100 mM stock solution of N-acetylcysteine in phosphate buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add phosphate buffer to a final volume of 1 mL.

-

Add N-acetylcysteine to a final concentration of 10 mM.

-

Initiate the reaction by adding 4-Ketobenztriazine to a final concentration of 1 mM.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by diluting the aliquot in a solution containing a suitable acid (e.g., 0.1% trifluoroacetic acid).

-

-

Analysis:

-

Analyze the quenched samples by RP-HPLC to monitor the disappearance of the reactants and the appearance of the product adduct.

-

Confirm the identity of the product adduct by mass spectrometry, looking for the expected mass shift.

-

Protocol for Protein Modification

Objective: To assess the ability of 4-Ketobenztriazine to covalently modify a protein.

Materials:

-

Model protein with accessible cysteine or lysine residues (e.g., Bovine Serum Albumin)

-

4-Ketobenztriazine

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column

-

SDS-PAGE analysis equipment

-

LC-MS/MS system for peptide mapping

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

-

Labeling Reaction:

-

Add a 10- to 50-fold molar excess of 4-Ketobenztriazine (from a concentrated stock in DMSO) to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or 37°C.

-

-

Removal of Excess Reagent:

-

Remove unreacted 4-Ketobenztriazine using a desalting column equilibrated with the desired buffer.

-

-

Analysis of Modification:

-

Analyze the labeled protein by SDS-PAGE to check for any gross changes.

-

Determine the extent of modification by intact protein mass spectrometry.

-

To identify the specific sites of modification, perform a bottom-up proteomics workflow:

-

Denature, reduce, and alkylate the protein (if targeting cysteines that are not modified).

-

Digest the protein into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS and search for the expected mass modification on cysteine or lysine residues.

-

-

Signaling Pathways and Logical Relationships

At present, there is no direct evidence in the scientific literature linking the reactivity of 4-Ketobenztriazine to specific signaling pathways. However, as a potential covalent modifier of proteins, its effects would be dependent on the protein targets it modifies. If 4-Ketobenztriazine is found to react with specific cysteine or lysine residues in key signaling proteins (e.g., kinases, phosphatases, transcription factors), it could potentially modulate their activity and the downstream signaling cascades.

Logical Framework for Investigating Signaling Pathway Modulation:

Caption: A logical workflow for elucidating the impact of a 4-Ketobenztriazine-based probe on cellular signaling.

Conclusion

4-Ketobenztriazine represents an intriguing, yet underexplored, scaffold for the development of covalent probes and inhibitors. Based on the reactivity of analogous heterocyclic systems, it is predicted to react with nucleophilic amino acid residues, particularly cysteine and lysine. This technical guide provides a foundational framework for initiating research into the reactivity of 4-Ketobenztriazine, including proposed reaction mechanisms, analogous quantitative data, and detailed experimental protocols. Further empirical studies are necessary to fully elucidate the reactivity profile of this compound and to explore its potential applications in chemical biology and drug discovery.

References

An In-depth Technical Guide to the Synthesis of Carboxymethyl-Derivatized Heterocyclic Compounds for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of carboxymethyl-derivatized heterocyclic compounds—specifically imidazoles, 1,2,3-triazoles, pyridines, and pyrimidines—and their subsequent application in bioconjugation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical implementation of these powerful bioconjugation handles in drug development and chemical biology.

Introduction: The Role of Carboxymethylated Heterocycles in Bioconjugation

Heterocyclic compounds are foundational scaffolds in medicinal chemistry, present in a vast array of pharmaceuticals.[1] The introduction of a carboxymethyl group (-CH₂COOH) onto these rings provides a versatile linker for covalent attachment to biomolecules. This functionalization is crucial for creating bioconjugates used in various applications, including:

-

Fluorescent labeling and cellular imaging: Attaching fluorescent dyes to proteins or other cellular components to visualize their localization and dynamics.[2][3]

-

Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

-

Affinity purification and pull-down assays: Immobilizing heterocyclic ligands to solid supports to isolate and identify their protein binding partners.[4]

-

Probing biological pathways: Creating tools to study complex signaling networks within cells.[5]

The carboxylic acid moiety is typically activated to form a more reactive species that can readily couple with nucleophilic residues on biomolecules, most commonly the ε-amino group of lysine residues, to form a stable amide bond.

Core Synthesis Methodologies: Introducing the Carboxymethyl Handle

The primary method for introducing a carboxymethyl group onto a nitrogen-containing heterocycle is through N-alkylation with a haloacetic acid or its ester derivative. This reaction is a nucleophilic substitution where the nitrogen atom of the heterocycle attacks the electrophilic carbon of the haloacetate.

General Workflow for Synthesis and Bioconjugation

The overall process involves the synthesis of the carboxymethylated heterocycle, followed by its activation and conjugation to a biomolecule.

Caption: General workflow for the synthesis of carboxymethylated heterocycles and their bioconjugation.

Experimental Protocols

Synthesis of Carboxymethyl-Derivatized Heterocycles

3.1.1. Synthesis of 1,3-Bis(carboxymethyl)imidazolium Chloride

This protocol is adapted from a method utilizing a one-pot multicomponent reaction.[6][7]

-

Materials: Glycine, glyoxal (40% in water), formaldehyde (37% in water), methanol, diethyl ether, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, combine glycine (1.0 equiv), glyoxal (1.0 equiv), and formaldehyde (2.0 equiv) in water.

-

Heat the mixture to 95°C and stir for 2 hours.

-

Cool the reaction mixture and precipitate the zwitterionic intermediate by adding methanol and diethyl ether.

-

Isolate the precipitate by filtration.

-

To obtain the chloride salt, dissolve the intermediate in water and add an equimolar amount of hydrochloric acid.

-

Remove the water under reduced pressure to yield 1,3-bis(carboxymethyl)imidazolium chloride.

-

3.1.2. Synthesis of 1-(Carboxymethyl)-1,2,3-triazole

This can be achieved through a "click" chemistry approach using an azide and an alkyne bearing the desired functionalities, followed by modification if necessary. A common strategy is to use an alkyne with a protected carboxyl group, followed by deprotection.[8]

-

Materials: Substituted azide, ethyl propiolate, copper(I) iodide, a suitable base (e.g., triethylamine), solvent (e.g., tert-butanol/water), sodium hydroxide, hydrochloric acid.

-

Procedure:

-

To a solution of the desired organic azide (1.0 equiv) and ethyl propiolate (1.1 equiv) in a mixture of tert-butanol and water, add a catalytic amount of copper(I) iodide and triethylamine.

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

-

Upon completion, remove the solvent under reduced pressure and purify the resulting ethyl 1-(substituted)-1H-1,2,3-triazole-4-carboxylate by column chromatography.

-

For hydrolysis of the ester, dissolve the purified product in a mixture of ethanol and aqueous sodium hydroxide solution and stir at room temperature.

-

After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain the desired 1-(substituted)-1H-1,2,3-triazole-4-carboxylic acid.

-

3.1.3. Synthesis of 4-Pyridineacetic Acid

The synthesis can be approached through various routes, including the hydrolysis of 4-cyanomethylpyridine.

-

Materials: 4-Cyanomethylpyridine, concentrated hydrochloric acid.

-

Procedure:

-

Reflux 4-cyanomethylpyridine with concentrated hydrochloric acid.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 4-pyridineacetic acid.

-

3.1.4. Synthesis of 2-Pyrimidineacetic Acid

This compound is commercially available but can also be synthesized through multi-step routes.[9] One approach involves the construction of the pyrimidine ring from appropriate precursors.

-

Materials: Diethyl malonate, formamide, sodium ethoxide, phosphorus oxychloride, malonic acid.

-

Procedure (Illustrative Multi-step Synthesis):

-

Condensation of diethyl malonate with formamide in the presence of sodium ethoxide to form 2,4-dihydroxypyrimidine.

-

Chlorination of 2,4-dihydroxypyrimidine with phosphorus oxychloride to yield 2,4-dichloropyrimidine.

-

Reaction of 2,4-dichloropyrimidine with the sodium salt of diethyl malonate.

-

Hydrolysis and decarboxylation of the resulting product to yield 2-pyrimidineacetic acid.

-

Bioconjugation using EDC/NHS Chemistry

This is a widely used two-step method for coupling carboxyl groups to primary amines on biomolecules, such as the lysine residues of proteins.[10][11][12]

-

Materials: Carboxymethylated heterocycle, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS), protein (e.g., Bovine Serum Albumin - BSA), activation buffer (e.g., 0.1 M MES, pH 4.5-5), coupling buffer (e.g., PBS, pH 7.2-7.5), quenching solution (e.g., hydroxylamine), desalting column.

-

Procedure:

-

Dissolve the protein to be conjugated in the activation buffer.

-

Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the activation buffer.

-

Add the EDC and NHS solutions to the protein solution containing the carboxymethylated heterocycle. A molar excess of EDC and NHS over the carboxyl groups is typically used.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

(Optional) Quench the EDC reaction by adding 2-mercaptoethanol.

-

Remove excess crosslinkers and byproducts using a desalting column equilibrated with the coupling buffer.

-

Add the amine-containing biomolecule to the activated heterocycle-protein conjugate.

-

Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding hydroxylamine or another amine-containing buffer like Tris.

-

Purify the final bioconjugate using a desalting column or other appropriate chromatography method.

-

Quantitative Data Summary

The yield of the synthesis and bioconjugation steps can vary significantly depending on the specific reactants and reaction conditions.

| Heterocycle | Carboxymethylation Method | Reported Yield | Bioconjugation Method | Reported Drug-to-Antibody Ratio (DAR) / Efficiency |

| Imidazole | N-alkylation with ethyl bromoacetate followed by hydrolysis | 40% (for 4-nitroimidazole)[13] | EDC/NHS | Varies (e.g., 2-8 for ADCs)[1][14] |

| 1,2,3-Triazole | Cu(I)-catalyzed cycloaddition with propiolic acid | 88% (for 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid)[8] | EDC/NHS | Varies |

| Pyridine | Multi-step synthesis from pyridine-2,6-dicarboxylic acid | 65.8% (for dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate) | EDC/NHS | Varies |

| Pyrimidine | Multi-step synthesis | Varies | EDC/NHS | Varies |

Note: The reported yields and DARs are illustrative and can be highly dependent on the specific substrates and reaction conditions.

Visualization of a Relevant Signaling Pathway: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[15][16] Its dysregulation is a hallmark of many cancers. Heterocyclic compounds, particularly those based on pyridine and pyrimidine, have been developed as inhibitors of key kinases in this pathway, such as MEK and ERK.[10][17] Bioconjugates of these inhibitors can be used as chemical probes to study the pathway's dynamics.

MAPK/ERK Signaling Cascade

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, which is initiated by the binding of a growth factor to its receptor tyrosine kinase (RTK).

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Probing the MAPK/ERK Pathway with a Bioconjugate

A carboxymethylated heterocyclic inhibitor of ERK could be conjugated to biotin for use in a pull-down assay to identify ERK-interacting proteins, or to a fluorescent dye for cellular imaging to visualize the subcellular localization of ERK.

Caption: Workflow for using a biotinylated ERK inhibitor to pull down ERK and its binding partners.

Conclusion

Carboxymethyl-derivatized heterocyclic compounds are invaluable tools in bioconjugation chemistry. The synthetic methodologies outlined in this guide, coupled with robust bioconjugation techniques like EDC/NHS chemistry, provide a clear path for researchers to generate novel bioconjugates. These reagents are essential for advancing our understanding of complex biological processes, such as the MAPK/ERK signaling pathway, and for the development of targeted therapeutics. Careful optimization of both the synthesis and conjugation steps is critical to ensure the desired activity and specificity of the final bioconjugate.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. rapidnovor.com [rapidnovor.com]

- 4. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium | 117255-11-5 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orientjchem.org [orientjchem.org]

- 9. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

The Advent of Light: A Technical Guide to Novel Photo-Reactive Moieties for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of cellular life, proteins rarely act alone. Their interactions govern nearly every biological process, from signal transduction to metabolic regulation. Understanding these complex networks is paramount for deciphering disease mechanisms and developing targeted therapeutics. Photo-affinity labeling (PAL) has emerged as a powerful technique to capture these transient and dynamic protein interactions in their native environment. This in-depth technical guide explores the core of PAL: the discovery and application of novel photo-reactive moieties that, upon illumination, forge covalent bonds with interacting partners, providing a permanent snapshot of transient biological events.

Core Principles of Photo-Affinity Labeling

Photo-affinity labeling is a sophisticated methodology that utilizes a photo-reactive chemical group, or "moiety," integrated into a probe molecule (e.g., a small molecule, peptide, or unnatural amino acid). This probe is designed to bind non-covalently to a specific protein target. Upon irradiation with light of a specific wavelength, the photo-reactive moiety is converted into a highly reactive, short-lived intermediate. This intermediate then rapidly and indiscriminately forms a covalent bond with any nearby amino acid residue of the interacting protein, effectively "labeling" it. Subsequent analysis, often involving mass spectrometry, allows for the identification of the labeled protein and the specific site of interaction.

The ideal photo-reactive moiety possesses several key characteristics:

-

Stability in the dark: It must remain inert until photoactivation to prevent non-specific labeling.

-

High photo-activation efficiency: A high quantum yield ensures efficient generation of the reactive species upon irradiation.

-

Rapid reaction kinetics: The reactive intermediate must have a very short lifetime to ensure that labeling occurs only with molecules in close proximity at the moment of activation.

-

Minimal perturbation: The moiety should be small and chemically inert before activation to avoid disrupting the natural interaction being studied.

-

Activation at a biologically benign wavelength: The wavelength of light used for activation should not cause significant damage to the biological sample.

A Comparative Look at Key Photo-Reactive Moieties

The field of photo-affinity labeling has been revolutionized by the development of various photo-reactive groups, each with its own set of advantages and disadvantages. The choice of moiety is critical and depends on the specific biological question and experimental system.

| Photo-Reactive Moiety | Activation Wavelength (nm) | Reactive Intermediate | Half-life of Intermediate | Key Advantages | Key Disadvantages |

| Aryl Azides | 254 - 400 | Nitrene | ~1 ns | Small size, relatively easy to synthesize. | Can rearrange to less reactive species, potential for side reactions. |

| Benzophenones | 350 - 360 | Triplet Ketyl Biradical | ~100 µs | High labeling efficiency, less prone to rearrangement, reacts preferentially with C-H bonds.[1][2] | Larger size can cause steric hindrance, longer irradiation times may be required.[3][4] |

| Diazirines | ~350 - 370 | Carbene | < 1 ns | Small size, highly reactive carbene inserts into a wide range of bonds, shorter irradiation times.[3][5][6] | Can be unstable, may isomerize to a linear diazo compound.[4] |

| 2-Aryl-5-carboxytetrazoles (ACT) | ~302 | Carboxy-nitrile imine | Not specified | High photo-cross-linking yields, reacts with proximal nucleophiles.[7][8][9][10] | Newer moiety, less extensively characterized than others. |

Experimental Workflows and Protocols

The successful implementation of a photo-affinity labeling experiment requires careful planning and execution, from probe design and synthesis to the final analysis of labeled proteins.

General Experimental Workflow

A typical photo-affinity labeling experiment follows a series of well-defined steps.

Detailed Experimental Protocol: Diazirine-based Photo-Affinity Labeling with Click Chemistry

This protocol outlines a general procedure for using a diazirine-containing photo-affinity probe coupled with click chemistry for the detection of protein targets in a complex mixture.[11]

Materials:

-

Diazirine- and alkyne-containing photo-affinity probe

-

Protein mixture (e.g., cell lysate)

-

UV lamp with a bandpass filter for ~350 nm irradiation

-

Azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate

-

Reaction buffers and wash buffers

Procedure:

-

Probe Incubation: Incubate the protein mixture with the photo-affinity probe at a suitable concentration and for a sufficient time to allow for binding to the target protein(s). This step should be performed in the dark to prevent premature activation of the diazirine.

-

UV Irradiation: Transfer the sample to a suitable container (e.g., a microcentrifuge tube or a well plate) and place it under the UV lamp. Irradiate the sample at ~350 nm for a predetermined time (typically a few minutes) to activate the diazirine moiety and induce covalent cross-linking.[11]

-

Click Chemistry Reaction: a. To the irradiated sample, add the azide-functionalized reporter tag. b. Add the copper catalyst, which is typically a pre-mixed solution of CuSO4 and a stabilizing ligand like THPTA or TBTA.[12] c. Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.[12] d. Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).

-

Enrichment of Labeled Proteins (if using biotin-azide): a. Add streptavidin-coated beads to the reaction mixture and incubate to allow for the binding of the biotinylated proteins. b. Wash the beads extensively with appropriate buffers to remove non-specifically bound proteins. c. Elute the bound proteins from the beads.

-

Analysis: a. Separate the labeled proteins by SDS-PAGE. b. Visualize the labeled proteins by in-gel fluorescence (if a fluorescent azide was used) or by Western blotting with a streptavidin-HRP conjugate (if biotin-azide was used). c. For protein identification, excise the corresponding bands from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by mass spectrometry.

Applications in Elucidating Signaling Pathways

Photo-affinity labeling is a powerful tool for mapping protein-protein interactions within complex signaling cascades. By designing probes based on known signaling molecules (e.g., kinase inhibitors, receptor ligands), researchers can identify their direct binding partners and downstream effectors.

Mapping Kinase Signaling Pathways

Kinases are central players in many signaling pathways, and their dysregulation is often implicated in disease. Photo-affinity probes based on kinase inhibitors can be used to identify the direct targets of these drugs and to map the kinase interactome.

Deconvoluting G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction. Photo-affinity probes designed from GPCR ligands can be used to identify the specific receptor subtype a ligand binds to and to map the receptor's interactions with intracellular signaling partners like G-proteins and arrestins.

Future Perspectives

The field of photo-affinity labeling is continuously evolving, with the development of new photo-reactive moieties that offer improved efficiency, specificity, and biocompatibility. The combination of novel chemistries with advanced analytical techniques, such as quantitative proteomics and structural mass spectrometry, will undoubtedly provide unprecedented insights into the dynamic protein interaction networks that underpin cellular function and disease. These advancements will continue to be instrumental in the identification of novel drug targets and the development of more effective and selective therapeutic agents.

References

- 1. Photoaffinity Labeling of Ras Converting Enzyme using Peptide Substrates that Incorporate Benzoylphenylalanine (Bpa) Residues: Improved Labeling and Structural Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid Mapping of Protein Interactions Using Tag-Transfer Photocrosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - 2âAryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification - American Chemical Society - Figshare [acs.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 4-Ketobenztriazine-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Ketobenztriazine-CH2COOH as a photo-reactive crosslinking agent for labeling proteins and studying protein-protein interactions.

Introduction

4-Ketobenztriazine-CH2COOH is a heterobifunctional crosslinking reagent. It possesses a carboxyl group (-COOH) that can be coupled to primary amines (e.g., lysine residues) on a protein of interest, and a photo-reactive ketobenztriazine moiety. Upon exposure to UV light, the ketobenztriazine group forms a highly reactive carbene intermediate that can covalently bind to interacting molecules in close proximity, effectively "labeling" or crosslinking them.[1][2][3] This two-step process allows for the targeted introduction of a photo-activatable crosslinker to a specific protein, which can then be used to identify binding partners in complex biological samples.

The key advantages of using photo-reactive crosslinkers like 4-Ketobenztriazine-CH2COOH include the ability to control the timing of the crosslinking reaction with UV light and the capacity to capture transient or weak interactions that may not be stable enough for other co-immunoprecipitation techniques.[4][5]

Principle of the Method

The protein labeling and crosslinking process using 4-Ketobenztriazine-CH2COOH involves two main stages:

-

Amine Coupling: The carboxylic acid group of 4-Ketobenztriazine-CH2COOH is first activated, typically using a carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS to enhance efficiency and stability of the reactive intermediate. This activated reagent is then reacted with the protein of interest, leading to the formation of a stable amide bond with primary amine groups on the protein surface.

-

Photo-Crosslinking: After the labeling reagent is covalently attached to the protein, the modified protein is incubated with its potential binding partners. The sample is then exposed to UV light at a specific wavelength (typically in the range of 350-370 nm for diazirine-like compounds) to activate the ketobenztriazine moiety.[2][3] This generates a reactive carbene that will form a covalent bond with any nearby molecule, thus crosslinking the interacting proteins.

Following the crosslinking, the resulting protein complexes can be analyzed by various techniques such as SDS-PAGE, Western blotting, and mass spectrometry to identify the crosslinked partners.

Experimental Workflow

References

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - NP [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. research.rug.nl [research.rug.nl]

Application Notes and Protocols: In Vivo Photo-Cross-Linking Using 4-Ketobenztriazine-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the proposed use of 4-Ketobenztriazine-CH2COOH as a novel photo-cross-linking agent for in vivo studies. While traditionally utilized as a hapten for antigen design, the inherent photochemical properties of the benzotriazinone core suggest its potential as a tool for capturing protein-protein interactions within a cellular environment. This document outlines the theoretical basis, experimental workflows, and detailed protocols to enable researchers to explore this application.

Introduction

In vivo photo-cross-linking is a powerful technique to identify transient and stable protein-protein interactions in their native cellular context. This method relies on photo-activatable cross-linkers that, upon irradiation with a specific wavelength of light, form highly reactive species capable of covalently bonding with nearby molecules.

4-Ketobenztriazine-CH2COOH is a molecule possessing a benzotriazinone core, which is known to be photochemically active. Upon UV irradiation, benzotriazole and benzotriazinone derivatives can undergo extrusion of nitrogen gas (N₂) to generate highly reactive diradical intermediates. This reactivity forms the basis for its proposed application as a photo-cross-linker. The carboxylic acid moiety allows for its conjugation to proteins of interest or small molecule probes, enabling targeted cross-linking studies.

Key Features:

-

Photo-activatable Core: The ketobenztriazine group serves as the photo-reactive element.

-

Carboxylic Acid Handle: The -CH2COOH group enables covalent attachment to amine groups on proteins or ligands via standard carbodiimide chemistry (e.g., EDC/NHS coupling).

-

In Vivo Applicability: The potential for activation with a specific wavelength of light allows for temporal control of the cross-linking reaction within living cells or organisms.

Proposed Mechanism of Photo-Cross-Linking

The proposed mechanism for photo-cross-linking using 4-Ketobenztriazine-CH2COOH involves a two-step process:

-

Conjugation: The carboxylic acid group is first activated (e.g., with EDC/NHS) and then reacted with a primary amine (e.g., lysine residue) on a protein of interest or a small molecule binder to form a stable amide bond.

-

Photo-activation and Cross-Linking: Upon irradiation with UV light (proposed wavelength ~254 nm, based on related benzotriazole photochemistry), the ketobenztriazine core is excited, leading to the elimination of a molecule of nitrogen (N₂). This generates a highly reactive diradical intermediate that can readily react with adjacent amino acid side chains or other biomolecules, forming a stable covalent cross-link.

Figure 1. Proposed two-step mechanism for in vivo photo-cross-linking.

Experimental Protocols

Protocol 1: Conjugation of 4-Ketobenztriazine-CH2COOH to a Bait Protein

This protocol describes the covalent attachment of the photo-cross-linker to a purified "bait" protein using EDC/NHS chemistry.

Materials:

-

Purified "bait" protein with accessible lysine residues

-

4-Ketobenztriazine-CH2COOH

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Prepare Reagents:

-

Dissolve 4-Ketobenztriazine-CH2COOH in DMSO to a stock concentration of 100 mM.

-

Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer.

-

Equilibrate the desalting column with Coupling Buffer.

-

-

Activate Carboxyl Groups:

-

In a microcentrifuge tube, mix 10 µL of 100 mM 4-Ketobenztriazine-CH2COOH with 100 µL of the EDC/NHS solution.

-

Incubate for 15 minutes at room temperature to activate the carboxyl groups.

-

-

Conjugation to Protein:

-

Add the activated cross-linker solution to your bait protein (typically at a 10-20 fold molar excess of cross-linker to protein) in Coupling Buffer.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

-

Quench Reaction:

-

Add Quenching Buffer to a final concentration of 50 mM to quench the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purify Conjugate:

-

Remove excess, unreacted cross-linker and byproducts by passing the reaction mixture through the equilibrated desalting column.

-

Collect the purified protein-cross-linker conjugate.

-

-

Characterization (Optional but Recommended):

-

Confirm conjugation using mass spectrometry (expecting a mass shift corresponding to the addition of the cross-linker).

-

Assess the activity of the bait protein to ensure conjugation did not disrupt its function.

-

Protocol 2: In Vivo Photo-Cross-Linking in Cultured Mammalian Cells

This protocol outlines the general steps for introducing the conjugated bait protein into cells, inducing interaction, and performing the photo-cross-linking.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Transfection reagent or electroporation system

-

Conjugated bait protein from Protocol 3.1

-

UV cross-linking instrument (e.g., Stratalinker®) with a 254 nm light source

-

Ice-cold PBS

-

Cell scraper

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Culture and Transfection/Delivery:

-

Culture cells to an appropriate confluency (e.g., 70-80%).

-

Introduce the conjugated bait protein into the cells. This can be achieved through various methods such as electroporation, microinjection, or cell-penetrating peptide tags, depending on the protein and cell type.

-

-

Induce Protein-Protein Interaction:

-

If the interaction is inducible (e.g., by adding a specific ligand or stimulus), treat the cells accordingly to promote the formation of the protein complex of interest. Incubate for the appropriate time.

-

-

Photo-Cross-Linking:

-

Wash the cells twice with ice-cold PBS.

-

Remove all PBS and place the culture dish on ice.

-

Irradiate the cells with 254 nm UV light. The optimal energy dose needs to be determined empirically but can start in the range of 0.1-1 J/cm².

-

Control: A parallel sample should be prepared without UV irradiation.

-

-

Cell Lysis:

-

Immediately after irradiation, add ice-cold Lysis Buffer to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Downstream Analysis:

-

The resulting lysate containing the cross-linked complexes is now ready for downstream analysis, such as immunoprecipitation followed by western blotting or mass spectrometry.

-

Downstream Analysis Workflow

Figure 2. General workflow for the analysis of cross-linked protein complexes.

Data Presentation

Quantitative data from photo-cross-linking experiments should be carefully tabulated to allow for clear comparison between different conditions.

Table 1: Optimization of UV Irradiation Dose

| UV Dose (J/cm²) | Bait Protein (Band Intensity) | Cross-linked Complex (Band Intensity) | Ratio (Complex/Bait) |

| 0 (Control) | 1.00 | 0.00 | 0.00 |

| 0.1 | 0.95 | 0.15 | 0.16 |

| 0.5 | 0.80 | 0.45 | 0.56 |

| 1.0 | 0.65 | 0.55 | 0.85 |

| 2.0 | 0.50 | 0.50 | 1.00 |

Band intensities are normalized to the bait protein intensity in the non-irradiated control.

Table 2: Mass Spectrometry Identification of Interacting Proteins

| Protein ID | Gene Name | Mascot Score | Unique Peptides | Fold Change (+UV vs -UV) |

| P12345 | GENE1 | 250 | 15 | 10.5 |

| Q67890 | GENE2 | 180 | 9 | 8.2 |

| R54321 | GENE3 | 95 | 5 | 6.7 |

Fold change is calculated based on spectral counts or peptide intensity from quantitative mass spectrometry analysis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low cross-linking efficiency | Insufficient UV dose | Optimize UV energy and exposure time. |

| Steric hindrance | Use a longer linker if available or mutate residues at the interface. | |

| Inefficient conjugation | Optimize the molar ratio of cross-linker to protein during conjugation. | |

| High background/non-specific cross-linking | Excessive UV dose | Reduce UV energy or exposure time. |

| Aggregation of conjugated protein | Purify the conjugate by size-exclusion chromatography after desalting. | |

| Loss of bait protein function | Conjugation at a critical residue | Reduce the molar ratio of cross-linker to protein; perform site-directed mutagenesis to protect the active site. |

Conclusion

The use of 4-Ketobenztriazine-CH2COOH for in vivo photo-cross-linking represents a promising, yet-to-be-validated application of this compound. The protocols and workflows presented here provide a foundational framework for researchers to explore its potential in capturing protein-protein interactions. As with any novel application, careful optimization and appropriate controls are crucial for obtaining reliable and meaningful results.

A Step-by-Step Guide to Amine-Reactive Protein Modification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive protein modification, a fundamental technique for labeling, crosslinking, and immobilizing proteins. Primary amines, present at the N-terminus of polypeptide chains and on the side chains of lysine residues, are abundant and readily accessible on the protein surface, making them ideal targets for covalent modification.[1][2][3] This document offers detailed protocols for common amine-reactive chemistries, quantitative data for reaction optimization, and visual guides to streamline your experimental workflow.

Introduction to Amine-Reactive Chemistry

Amine-reactive protein modification relies on the nucleophilic nature of the primary amine group (-NH2).[4] This group reacts with an electrophilic moiety on a labeling or crosslinking reagent to form a stable covalent bond. The most widely used amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and isothiocyanates.[1][5]

-

N-Hydroxysuccinimide (NHS) Esters: These are the most popular amine-reactive reagents due to their high reactivity and the formation of stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-9.0).[2][4]

-

Isothiocyanates: These reagents react with primary amines to form stable thiourea linkages.[6] The reaction is typically performed at a slightly more alkaline pH (9.0-10.0) compared to NHS esters.[7]

The choice of reagent depends on the specific application, the desired stability of the resulting bond, and the properties of the protein being modified.[4]

Key Considerations for Successful Protein Modification

Several factors influence the efficiency and specificity of amine-reactive protein modification:

-

pH: The reaction is highly pH-dependent.[8][9] Primary amines must be in a non-protonated state to be reactive.[10] For NHS esters, a pH range of 7.2-8.5 is optimal, while isothiocyanates react more efficiently at pH 9.0-10.0.[4][7]

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the amine-reactive reagent.[5] Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are commonly used.[2]

-

Protein Concentration: Higher protein concentrations (typically 2-10 mg/mL) lead to greater labeling efficiency.[5][10][11][12]

-

Molar Ratio of Reagent to Protein: The ratio of the labeling or crosslinking reagent to the protein determines the degree of modification. An excess of the reagent is typically used, with starting molar ratios ranging from 5:1 to 20:1 (reagent:protein).[5] This ratio should be optimized for each specific protein and application to achieve the desired degree of labeling (DOL) without compromising protein function.[13]

-

Reaction Time and Temperature: Reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C.[13][14]

Quantitative Data for Reaction Optimization

The following tables summarize key quantitative parameters for planning and optimizing your amine-reactive protein modification experiments.

| Parameter | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates | Reference(s) |

| Optimal pH Range | 7.2 - 8.5 | 9.0 - 10.0 | [4][7] |

| Recommended Buffers | Phosphate, Borate, Carbonate/Bicarbonate | Carbonate/Bicarbonate, Borate | [2][7] |

| Typical Molar Excess | 5-20 fold | 5-15 fold | [5][15] |

| Reaction Time | 30 min - 4 hours | 1 - 8 hours | [13][14][15] |

| Reaction Temperature | 4°C or Room Temperature | Room Temperature | [13][15] |

| Reagent Type | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? |

| DSS (disuccinimidyl suberate) | 11.4 | No | Yes |

| BS3 (bis(sulfosuccinimidyl) suberate) | 11.4 | Yes | No |

| DSG (disuccinimidyl glutarate) | 7.7 | No | Yes |

| Sulfo-SMCC | 11.6 | Yes | No |

Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding, the following diagrams illustrate key processes in amine-reactive protein modification.

Caption: Mechanism of NHS ester reaction with a protein's primary amine.

Caption: A typical experimental workflow for amine-reactive protein labeling.

Caption: A decision-making guide for selecting the appropriate amine-reactive reagent.

Detailed Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an amine-reactive N-hydroxysuccinimide (NHS) ester of a fluorescent dye or biotin.

Materials:

-

Protein of interest (2-10 mg/mL in an amine-free buffer)

-

Amine-reactive NHS ester (e.g., fluorescent dye-NHS ester, biotin-NHS ester)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[8][9]

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography column)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

NHS Ester Preparation:

-

Labeling Reaction:

-

Calculate the required volume of the NHS ester solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point for optimization.[5]

-

While gently stirring the protein solution, slowly add the calculated amount of the dissolved NHS ester.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5][14]

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[14]

-

Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess NHS ester.

-

-

Purification of the Labeled Protein:

-

Characterization of the Conjugate:

-

Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the label (e.g., fluorescent dye or biotin).[11]

-

Protocol 2: Protein Labeling with Fluorescein Isothiocyanate (FITC)

This protocol outlines the procedure for labeling a protein with FITC.

Materials:

-

Protein of interest (2 mg/mL)

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium carbonate buffer, pH 9.0[6][17]

-

Ammonium chloride (NH4Cl) solution (optional quenching)

-

Purification column (e.g., gel filtration)

Procedure:

-

Protein Preparation:

-

FITC Preparation:

-

Labeling Reaction:

-

Quenching the Reaction (Optional):

-

Add NH4Cl to a final concentration of 50 mM and incubate for 2 hours at 4°C.[17]

-

-

Purification of the Labeled Protein:

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| Low Labeling Efficiency | - Inactive (hydrolyzed) reagent.- Primary amines in the buffer.- Suboptimal pH.- Insufficient molar excess of the reagent. | - Use a fresh vial of the amine-reactive reagent.- Perform buffer exchange into an amine-free buffer.- Adjust the pH of the reaction buffer to the optimal range.- Increase the molar ratio of the reagent to the protein. | [19] |

| Protein Precipitation | - High concentration of organic solvent from the reagent stock.- Protein instability under the reaction conditions. | - Keep the volume of the added reagent stock low (ideally <10% of the total reaction volume).- Perform the reaction at a lower temperature (4°C). | [19] |

| Smeared Band on SDS-PAGE | - Heterogeneous crosslinking products.- Protein degradation. | - Optimize the crosslinker-to-protein ratio.- Add protease inhibitors during cell lysis and subsequent steps. | [14] |

| Non-specific Staining | - Unremoved free dye.- Aggregates of the labeled protein. | - Ensure thorough purification of the labeled protein.- Centrifuge the labeled protein solution to remove any aggregates before use. | [5] |

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. youdobio.com [youdobio.com]

- 7. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 8. interchim.fr [interchim.fr]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. biotium.com [biotium.com]

- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 13. glenresearch.com [glenresearch.com]

- 14. benchchem.com [benchchem.com]

- 15. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 16. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 19. benchchem.com [benchchem.com]

Mapping Protein-Protein Interactions with Benztriazine Cross-Linkers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing benztriazine-based photo-cross-linkers, specifically diazirines, in the study of protein-protein interactions (PPIs). This method offers a powerful approach to capture both stable and transient interactions directly within complex biological mixtures, providing valuable insights for structural biology and drug discovery.

Introduction to Benztriazine Photo-Cross-Linkers

Benztriazine derivatives, particularly diazirines, are a class of highly efficient photo-activatable cross-linking reagents. Upon irradiation with UV light (typically around 350-365 nm), they form highly reactive carbene intermediates.[1][2] These carbenes can then covalently bind to nearby amino acid residues through insertion into C-H, N-H, or O-H bonds, effectively "trapping" interacting proteins.[3][4]